![molecular formula C12H17NO2S B3387290 3-(Cyclohexanesulfonyl)aniline CAS No. 80213-38-3](/img/structure/B3387290.png)
3-(Cyclohexanesulfonyl)aniline
Overview
Description
Scientific Research Applications
Organocatalysts Design
“3-(Cyclohexanesulfonyl)aniline” could potentially be used in the design of organocatalysts. Organocatalysts are catalysts that are composed of non-metallic elements. They are used in various chemical reactions to increase the rate of reaction without being consumed in the process .
Enantioselective Reduction
This compound could be used in the enantioselective reduction of imines. Enantioselective reduction is a type of chemical reaction where one enantiomer (one of two stereoisomers that are mirror images of each other) is formed in preference to the other, creating an excess of one type of enantiomer .
Conducting Hydrogels
“3-(Cyclohexanesulfonyl)aniline” could potentially be used in the creation of polyaniline-based conducting hydrogels. These hydrogels have a wide range of applications such as in biomedical, energy, environmental, health, and agricultural domains .
Biomedical Applications
The biocompatibility nature of polyaniline-based conducting hydrogels makes them suitable for various biomedical applications such as bioconductors, biosensors, implantable medical devices, electro-stimulated drug delivery systems, artificial muscle, and tissue engineering .
Energy Applications
Polyaniline-based conducting hydrogels, which could potentially be created using “3-(Cyclohexanesulfonyl)aniline”, could be used in energy applications. This includes flexible electronics especially flexible supercapacitors and solar cells .
properties
IUPAC Name |
3-cyclohexylsulfonylaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S/c13-10-5-4-8-12(9-10)16(14,15)11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,13H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MADJWEUNBYTMSF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)C2=CC=CC(=C2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601299111 | |
Record name | 3-(Cyclohexylsulfonyl)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601299111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclohexanesulfonyl)aniline | |
CAS RN |
80213-38-3 | |
Record name | 3-(Cyclohexylsulfonyl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80213-38-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Cyclohexylsulfonyl)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601299111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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